molecular formula C14H8O3S B3053179 9-oxo-9H-thioxanthene-3-carboxylic acid CAS No. 51762-88-0

9-oxo-9H-thioxanthene-3-carboxylic acid

Cat. No.: B3053179
CAS No.: 51762-88-0
M. Wt: 256.28 g/mol
InChI Key: KAVCRNNWZSTKGM-UHFFFAOYSA-N
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Description

9-oxo-9H-thioxanthene-3-carboxylic acid: is an organic compound with the molecular formula C14H8O3S . It is a derivative of thioxanthene, which is a sulfur-containing heterocyclic compound. This compound is known for its unique structural features, which include a thioxanthene core with a carboxylic acid group at the 3-position and a ketone group at the 9-position. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-oxo-9H-thioxanthene-3-carboxylic acid typically involves the following steps:

    Formation of Thioxanthene Core: The thioxanthene core can be synthesized through the cyclization of appropriate precursors, such as 2-mercaptobenzoic acid and o-halobenzoic acid, under acidic conditions.

    Introduction of Carboxylic Acid Group: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the thioxanthene core with carbon dioxide in the presence of a base.

    Oxidation to Form Ketone Group: The ketone group at the 9-position can be introduced through oxidation reactions, such as the use of oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives. Reagents like alcohols, amines, and acid chlorides are typically used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids, potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alcohols, amines, acid chlorides, bases.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Esters, amides, other derivatives.

Scientific Research Applications

Chemistry: 9-oxo-9H-thioxanthene-3-carboxylic acid is used as a building block in organic synthesis. Its functional groups allow for various chemical modifications, making it valuable in the synthesis of more complex molecules.

Biology and Medicine: The compound has potential applications in medicinal chemistry. Its derivatives may exhibit biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Research is ongoing to explore these potential therapeutic uses.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 9-oxo-9H-thioxanthene-3-carboxylic acid depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups can participate in various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

    Thioxanthone: A related compound with a similar thioxanthene core but without the carboxylic acid group.

    9-oxo-9H-thioxanthene-3-carboxamide: A derivative with an amide group instead of the carboxylic acid group.

    9-oxo-9H-thioxanthene-3-carbonitrile: A derivative with a nitrile group instead of the carboxylic acid group.

Uniqueness: 9-oxo-9H-thioxanthene-3-carboxylic acid is unique due to the presence of both the carboxylic acid and ketone functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.

Properties

IUPAC Name

9-oxothioxanthene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O3S/c15-13-9-3-1-2-4-11(9)18-12-7-8(14(16)17)5-6-10(12)13/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVCRNNWZSTKGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442175
Record name 9-oxo-9H-thioxanthene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51762-88-0
Record name 9-oxo-9H-thioxanthene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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